![molecular formula C7H4BrN3O3 B1372157 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1225375-60-9](/img/structure/B1372157.png)
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O3 . It has an average mass of 258.029 Da and a monoisotopic mass of 256.943604 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 2-position with a bromine atom, at the 6-position with a carboxylic acid group, and at the 7-position with a hydroxy group .Scientific Research Applications
Synthesis of DPP-IV Inhibitors
This compound is utilized in the synthesis of DPP-IV inhibitors , which are a class of medications used to treat type 2 diabetes. By inhibiting the enzyme dipeptidyl peptidase-4, they help to increase incretin levels, which in turn increases insulin secretion and decreases glucagon production in the pancreas .
Regioselective Reactions
The compound exhibits interesting regioselectivity in chemical reactions. It can undergo an addition–elimination mechanism, known as the aza-Michael type reaction, which allows for the selective bonding of the NH2-group of aminopyrazole with the Cβ position .
Reference Standards for Pharmaceutical Testing
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is also important as a high-quality reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods in drug development .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 affects the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 can disrupt the cell cycle and inhibit the growth of cancer cells .
properties
IUPAC Name |
2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-1-5-9-2-3(7(13)14)6(12)11(5)10-4/h1-2,10H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGSUMETDEAHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN2C1=NC=C(C2=O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
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